molecular formula C16H33NO2 B10822005 2-aminohexadec-4-ene-1,3-diol

2-aminohexadec-4-ene-1,3-diol

Cat. No.: B10822005
M. Wt: 271.44 g/mol
InChI Key: BTUSGZZCQZACPT-UHFFFAOYSA-N
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Description

2-Aminohexadec-4-ene-1,3-diol is a sphingoid base, which is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.

Chemical Reactions Analysis

Types of Reactions

2-Aminohexadec-4-ene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amino alcohols .

Scientific Research Applications

2-Aminohexadec-4-ene-1,3-diol has been extensively studied for its applications in various fields:

    Chemistry: It is used as a building block for the synthesis of complex sphingolipids and other bioactive molecules.

    Biology: The compound plays a role in cell signaling and apoptosis, making it a subject of interest in cellular biology research.

    Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.

    Industry: The compound is used in the production of cosmetics and pharmaceuticals due to its bioactive properties

Mechanism of Action

The mechanism of action of 2-aminohexadec-4-ene-1,3-diol involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism and receptors that mediate cell signaling . The compound can modulate pathways such as apoptosis and autophagy, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions and pathways. Its ability to modulate sphingolipid metabolism and cell signaling makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-aminohexadec-4-ene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUSGZZCQZACPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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